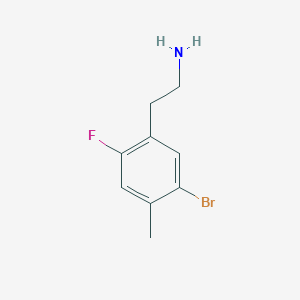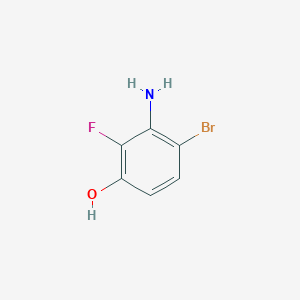
4-Iodo-2,2-dimethyl-tetrahydro-pyran
説明
“4-Iodo-2,2-dimethyl-tetrahydro-pyran” is a chemical compound used as a building block in organic synthesis . It has the molecular formula C7H13IO .
Molecular Structure Analysis
The molecular structure of “4-Iodo-2,2-dimethyl-tetrahydro-pyran” consists of a tetrahydropyran ring with two methyl groups attached to one of the carbon atoms and an iodine atom attached to another carbon atom . The InChI code for this compound is 1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 .
科学的研究の応用
- 2 H -Pyrans (2HPs) are a class of heterocyclic compounds that contain the 2HP ring motif. These structures serve as strategic intermediates in the synthesis of natural products and other bioactive molecules . Researchers have explored versatile synthetic methods to access 2HPs, including oxa-6π-electrocyclization of dienones (the 1-oxatriene pathway) . The 2HP scaffold provides a valuable platform for designing novel compounds.
- Researchers have explored the use of 2HPs as key intermediates in the total synthesis of natural products, demonstrating their relevance in drug discovery .
- The equilibrium between 2HPs and their opened isomeric forms (1-oxatrienes) is influenced by physicochemical factors. Understanding this valence isomerism is crucial for designing synthetic routes to 2HPs .
- Catalysts such as Lewis acids, Brønsted acids, In^3+, and iodine have been employed to control the reactivity of 2HPs, leading to complementary reaction outcomes .
- Researchers have used 2HPs as intermediates in the total synthesis of specific natural products, emphasizing their importance in complex molecule construction .
- Notably, the stability conferred by fusing a 2HP to an aromatic ring (forming 2 H -chromenes) enhances their utility in synthesis .
- For example, understanding the binding modes of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole with c-Met kinase sites informs the development of anti-cancer agents .
Synthetic Chemistry and Heterocyclic Synthesis
Biological Activity and Drug Discovery
Valence Isomerism and Reactivity
Total Synthesis of Natural Products
Medicinal Chemistry and Targeted Therapies
Catalysis and Reaction Mechanisms
Safety and Hazards
“4-Iodo-2,2-dimethyl-tetrahydro-pyran” may be hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, or inhalation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound . In case of accidental exposure, seek medical advice .
作用機序
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Action Environment
The action, efficacy, and stability of 4-Iodo-2,2-dimethyl-tetrahydro-pyran can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it should be stored at 2-8°C and protected from light to maintain its stability .
特性
IUPAC Name |
4-iodo-2,2-dimethyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMPYIKWARWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,2-dimethyl-tetrahydro-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)


![Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B1405092.png)




